molecular formula C19H13ClN2O3 B2393980 (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide CAS No. 306312-37-8

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide

Cat. No.: B2393980
CAS No.: 306312-37-8
M. Wt: 352.77
InChI Key: JEBHKELEZQGNHY-GXDHUFHOSA-N
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Description

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is a synthetic organic compound that features a furan ring, a cyano group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired acrylamide. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The cyano group and the furan ring are key functional groups that contribute to its activity by forming hydrogen bonds or interacting with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide: Similar structure but with a different position of the chlorine atom.

    (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide: Similar structure but with a bromine atom instead of chlorine.

    (E)-3-(5-(3-methylphenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The unique combination of the chlorophenyl group, cyano group, and furan ring in (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3/c20-15-4-1-3-13(9-15)18-7-6-16(25-18)10-14(11-21)19(23)22-12-17-5-2-8-24-17/h1-10H,12H2,(H,22,23)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBHKELEZQGNHY-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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